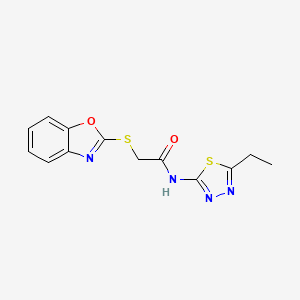![molecular formula C17H26N6O3 B5546717 1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5546717.png)
1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic precursors to the formation of the desired complex structures. For instance, an efficient eight-step synthesis starting from oxoacetic acid monohydrate was developed, demonstrating the complexity involved in synthesizing such compounds (Vaid et al., 2013). Additionally, a concise and regioselective synthesis approach was reported for 1-alkyl-4-imidazolecarboxylates, showcasing the strategic planning required in the synthesis of related molecular frameworks (Helal & Lucas, 2002).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by specific functional groups and bonding arrangements. For example, the presence of imidazole and piperidine rings in the molecule's structure contributes to its unique chemical behavior and potential biological activity. X-ray crystallography and spectral data are commonly employed to confirm the molecular structures of synthesized compounds, ensuring the accuracy of the chemical synthesis process.
Chemical Reactions and Properties
Compounds with imidazolidinedione and related structures participate in various chemical reactions, reflecting their reactive nature. For example, reactions with primary amines can yield novel derivatives, demonstrating the versatility of these compounds in chemical transformations (Helal & Lucas, 2002). Their reactivity can be exploited in synthesizing a wide range of chemical entities with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
The synthesis and antimicrobial efficacy of imidazo[1,2-a]pyridine-3-carboxamide derivatives, closely related to the queried compound, have been investigated. These compounds have demonstrated significant activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Notably, compounds with specific electron-donating groups and linkers, such as the N-[2-(piperazin-1-yl)ethyl] moiety, showcased notable antimycobacterial activity, highlighting the potential of these scaffolds in the development of new antimicrobial agents (Lv et al., 2017).
Synthesis of Novel Compounds
Research has also been conducted on the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, showcasing the versatility of similar compounds in creating new chemical entities with potential biological activities. These compounds were synthesized through a multi-component cyclocondensation process, indicating a straightforward and efficient method for generating novel derivatives that could have antimicrobial properties (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Corrosion Inhibition
An experimental and theoretical study on a derivative, 1-(2-ethylamino)-2-methylimidazoline, has shown promising results as a corrosion inhibitor for carbon steel in acid media. This suggests that the chemical structure related to the queried compound could be effectively utilized in industrial applications to prevent corrosion, further underlining the compound's utility beyond pharmacological applications (Cruz et al., 2004).
Eigenschaften
IUPAC Name |
1-[2-[4-[1-[2-(dimethylamino)ethyl]imidazol-2-yl]piperidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3/c1-20(2)9-10-22-8-5-18-16(22)13-3-6-21(7-4-13)15(25)12-23-11-14(24)19-17(23)26/h5,8,13H,3-4,6-7,9-12H2,1-2H3,(H,19,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDIIQUHDQZHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CN=C1C2CCN(CC2)C(=O)CN3CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)
![5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid](/img/structure/B5546667.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546671.png)
![methyl 4-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5546677.png)
![2-[(2,4-dimethylphenyl)amino]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B5546684.png)

![2-methyl-4-(3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5546702.png)

![4-[(2-ethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5546710.png)
![[(1S)-2-(3,3-diphenyl-1-piperidinyl)-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5546729.png)
![N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5546739.png)